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molecular formula C10H17NO3 B8705246 methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate

methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate

Cat. No. B8705246
M. Wt: 199.25 g/mol
InChI Key: FFMXCDBBUJPHHC-UHFFFAOYSA-N
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Patent
US09029383B2

Procedure details

A mixture of methyl 2-bromo-2-methylpropanoate (80.87 ml, 5 equiv), 4-piperidone hydrochloride monohydrate (19.6 g, 1 equiv), acetonitrile (200 ml) and potassium carbonate (69.1 g, 4 equiv) was heated at reflux under nitrogen with mechanical stirring for 17.5 h then cooled in an ice bath before adding diethyl ether (100 ml). Filtration through celite followed by flash chromatography (silica, 10-50% ethyl acetate in hexane) and evaporation of the product fractions gave the desired product as a yellow oil (14.28 g).
Quantity
80.87 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:8])([CH3:7])[C:3]([O:5][CH3:6])=[O:4].O.Cl.[NH:11]1[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]1.C(#N)C.C(=O)([O-])[O-].[K+].[K+]>C(OCC)C>[CH3:7][C:2]([N:11]1[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]1)([CH3:8])[C:3]([O:5][CH3:6])=[O:4] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
80.87 mL
Type
reactant
Smiles
BrC(C(=O)OC)(C)C
Name
Quantity
19.6 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
69.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring for 17.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
Filtration through celite
CUSTOM
Type
CUSTOM
Details
followed by flash chromatography (silica, 10-50% ethyl acetate in hexane) and evaporation of the product fractions

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
CC(C(=O)OC)(C)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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